Prop-2-en-1-yl 4-(dimethylamino)benzene-1-sulfonate
Description
Allyl p-(dimethylamino)benzenesulfonate is an organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of an allyl group, a dimethylamino group, and a benzenesulfonate group, making it a versatile molecule in various chemical reactions and industrial applications.
Properties
CAS No. |
62305-73-1 |
|---|---|
Molecular Formula |
C11H15NO3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
prop-2-enyl 4-(dimethylamino)benzenesulfonate |
InChI |
InChI=1S/C11H15NO3S/c1-4-9-15-16(13,14)11-7-5-10(6-8-11)12(2)3/h4-8H,1,9H2,2-3H3 |
InChI Key |
XLJKQOWAUWPHKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)S(=O)(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl p-(dimethylamino)benzenesulfonate typically involves the reaction of allyl alcohol with p-(dimethylamino)benzenesulfonyl chloride. This reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of allyl p-(dimethylamino)benzenesulfonate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Allyl p-(dimethylamino)benzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted allyl derivatives.
Oxidation: Products include epoxides, aldehydes, or carboxylic acids.
Reduction: Products include sulfonic acids or other reduced forms of the sulfonate group.
Scientific Research Applications
Allyl p-(dimethylamino)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of allyl p-(dimethylamino)benzenesulfonate involves its ability to undergo nucleophilic substitution reactions. The presence of the dimethylamino group enhances the nucleophilicity of the molecule, facilitating its interaction with various electrophiles. The sulfonate group acts as a leaving group, making the compound highly reactive in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Allyl p-toluenesulfonate: Similar in structure but lacks the dimethylamino group.
Allyl p-(methylamino)benzenesulfonate: Contains a methylamino group instead of a dimethylamino group.
Allyl p-(ethylamino)benzenesulfonate: Contains an ethylamino group instead of a dimethylamino group.
Uniqueness
Allyl p-(dimethylamino)benzenesulfonate is unique due to the presence of the dimethylamino group, which significantly enhances its reactivity and versatility in chemical reactions compared to its analogs. This makes it a valuable compound in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
